molecular formula C18H18N4S B10943286 (2E)-2-[(9-methyl-9H-carbazol-3-yl)methylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

(2E)-2-[(9-methyl-9H-carbazol-3-yl)methylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B10943286
M. Wt: 322.4 g/mol
InChI Key: KOJSBTZVDCQBKQ-UDWIEESQSA-N
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Description

N-ALLYL-2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination and the Ullmann reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-ALLYL-2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives such as:

Uniqueness

N-ALLYL-2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, such as the presence of the allyl group and the hydrazinecarbothioamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(E)-(9-methylcarbazol-3-yl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C18H18N4S/c1-3-10-19-18(23)21-20-12-13-8-9-17-15(11-13)14-6-4-5-7-16(14)22(17)2/h3-9,11-12H,1,10H2,2H3,(H2,19,21,23)/b20-12+

InChI Key

KOJSBTZVDCQBKQ-UDWIEESQSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=S)NCC=C)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=S)NCC=C)C3=CC=CC=C31

Origin of Product

United States

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